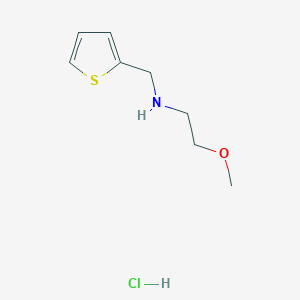

(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride" is a chemical that appears to be related to various pharmacologically active compounds and has potential relevance in the field of medicinal chemistry. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described could be pertinent to its analysis.

Synthesis Analysis

The synthesis of related compounds involves the preparation of dialkylaminomethyl-5-methoxybenzo[b]thiophens from bromomethyl compounds and secondary amines. This method could potentially be adapted for the synthesis of "(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride" by choosing appropriate starting materials and reaction conditions . The synthesis of benzo[b]thiophen derivatives, as described, involves multiple steps, including the conversion of bromomethyl compounds to nitriles and subsequent reduction to form the desired ethylamine derivatives .

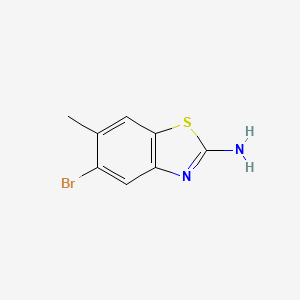

Molecular Structure Analysis

The molecular structure of compounds similar to "(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride" has been elucidated using X-ray diffraction analysis. For instance, the molecular and crystal structures of a related compound, 4-(2-methoxyphenyl)-5-(thiophen-2-ylmethyl)-2,4-dihydro-1H-1,2,4-triazole-3-thione, and its complex with cadmium chloride have been determined . Such analyses reveal the geometry and bonding interactions within the molecule, which are crucial for understanding the compound's reactivity and potential biological activity.

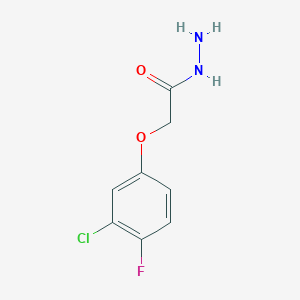

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to form complexes with metals, as seen in the complexation of a triazole-thione derivative with cadmium chloride . This suggests that "(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride" may also participate in similar reactions, potentially acting as a ligand to form complexes with various metal ions. The presence of functional groups such as the amine and thioether could be key sites for such reactivity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride" are not directly reported in the provided papers, the properties of structurally related compounds can offer insights. For example, the solubility, melting points, and stability of the compounds can be inferred from their molecular structure and intermolecular interactions, such as hydrogen bonding and van der Waals forces . The presence of methoxy and amine groups in the compound suggests potential for hydrogen bonding and polarity, which would influence its solubility and interaction with biological molecules.

Applications De Recherche Scientifique

-

Medicinal Chemistry

- Thiophene-based analogs are a potential class of biologically active compounds .

- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Industrial Chemistry and Material Science

-

Fabrication of Organic Light-Emitting Diodes (OLEDs)

-

Neurotransmitters

-

Odorants

-

Chemical Synthesis

- 2-Methoxyethylamine can be used as a reactant in various chemical reactions . It can be used in substitution reactions with phosphoimidazolide-activated derivatives of nucleosides , to synthesize amides by reacting with carboxylic acids , and for the chemical modification of α-acrylated cross-linked polymer via aza-Michael addition .

-

Pharmaceuticals

-

Dyes and Pigments

-

Polymers

-

Agriculture

-

Chemical Industry

-

Electronics

Propriétés

IUPAC Name |

2-methoxy-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS.ClH/c1-10-5-4-9-7-8-3-2-6-11-8;/h2-3,6,9H,4-5,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHBCAIDWSQUSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=CS1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/structure/B1285114.png)

![4-[(Isobutyrylamino)methyl]benzoic acid](/img/structure/B1285124.png)

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1285130.png)

![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)